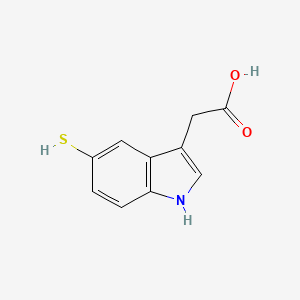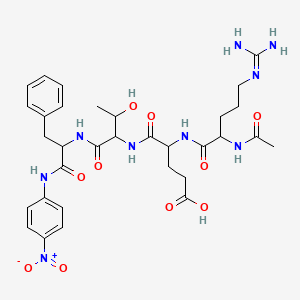
Retf-4NA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Retf-4NA is widely used in scientific research to study chymase activity and its role in various biological processes. Some of its key applications include:
作用机制
Target of Action
RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.
Mode of Action
This compound interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that this compound has a specific affinity for the α2-macroglobulin-bound form of chymase.
Pharmacokinetics
It’s also worth noting that this compound is soluble to 2 mg/ml in 20% acetonitrile/water .
Result of Action
The cleavage of this compound by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.
生化分析
Biochemical Properties
Retf-4NA plays a significant role in biochemical reactions, particularly as a substrate for the enzyme chymase. It interacts with chymase and α2-macroglobulin, a protein that can bind to various biomolecules .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with chymase. It serves as a substrate for chymase, which can cleave it more avidly when the enzyme is bound to α2-macroglobulin .
准备方法
Synthetic Routes and Reaction Conditions
Retf-4NA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain. The final product is obtained by deprotecting the peptide and purifying it using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions .
化学反应分析
Types of Reactions
Retf-4NA primarily undergoes hydrolysis reactions catalyzed by chymase. The hydrolysis of this compound results in the cleavage of the peptide bond, releasing 4-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7-8, which is optimal for chymase activity. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing chymase .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a measurable indicator of chymase activity .
相似化合物的比较
Retf-4NA is unique in its high specificity and sensitivity for chymase. Similar compounds include:
Ac-RETF-pNA: Another chymase substrate with similar properties but different peptide sequences.
Suc-AAPF-pNA: A substrate for chymotrypsin, which lacks the specificity for chymase.
Boc-AAPF-pNA: Another chymotrypsin substrate with different peptide sequences.
This compound stands out due to its selective hydrolysis by chymase, making it a valuable tool in research focused on this enzyme .
属性
IUPAC Name |
4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWUIJMQAZRNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
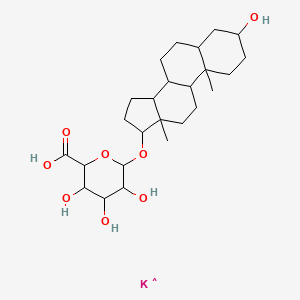

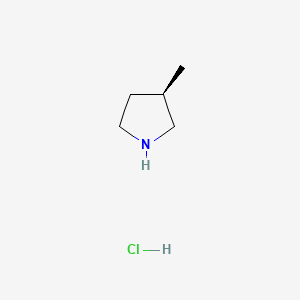
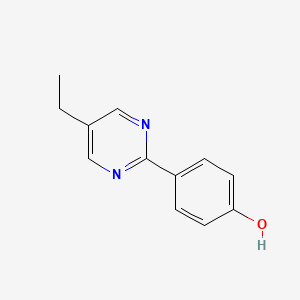
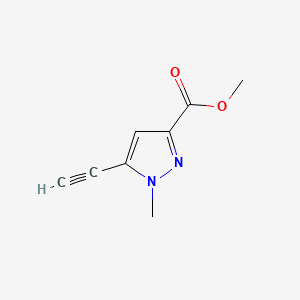
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)
